molecular formula C12H13NO4 B8500373 Benzoic acid, 3-cyano-5-(2-methoxyethoxy)-, methyl ester CAS No. 453565-77-0

Benzoic acid, 3-cyano-5-(2-methoxyethoxy)-, methyl ester

Cat. No. B8500373
CAS RN: 453565-77-0
M. Wt: 235.24 g/mol
InChI Key: MPNUATLSGYZGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzoic acid, 3-cyano-5-(2-methoxyethoxy)-, methyl ester” is a chemical compound with the molecular formula C12H13NO4 . It is a derivative of benzoic acid, which is a common constituent in many different substances and is widely used in the chemical industry .

properties

CAS RN

453565-77-0

Product Name

Benzoic acid, 3-cyano-5-(2-methoxyethoxy)-, methyl ester

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 3-cyano-5-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C12H13NO4/c1-15-3-4-17-11-6-9(8-13)5-10(7-11)12(14)16-2/h5-7H,3-4H2,1-2H3

InChI Key

MPNUATLSGYZGIE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

POCl3 (20 mmol) was added to the solution of methyl 3-carbamoyl-5-(2-methoxyethoxy)benzoate (15 mmol) in 35 ml 1,2-dichloroethane and stirred for 5 h at reflux. Then the solution was cooled to room temperature, poured to the ice-water and extracted with EtOAc. The combined organic phases were dried (MgSO4), filtered, and concentrated to yield methyl 3-cyano-5-(2-methoxyethoxy)benzoate (90.5%).
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-cyano-5-hydroxybenzoate (302 mg, 1.7 mmol), potassium carbonate (471 mg, 3.4 mmol) and 2-chloroethyl methyl ether (309 μL mg, 3.4 mmol) in N,N-dimethylformamide (4 mL) was heated in a sealed vial at 140° C. for 15 minutes. The reaction was cooled, diluted with ethyl acetate, washed with water and saturated brine, filtered and concentrated. Filtration through silica gel using dichloromethane afforded 375 mg (93%) of methyl 3-cyano-5-(2-methoxyethoxy)benzoate.
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
309 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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